Scandium oxide can be synthesized through various methods, including:
Scandium oxide adopts a cubic crystal structure with a space group of Ia3. The structure features six-coordinate metal centers, which are characteristic of many rare earth oxides. The Sc–O bond lengths range from 2.071 Å to 2.159 Å, indicating strong ionic bonding between scandium and oxygen atoms. The compound is an electrical insulator with a band gap of approximately 6.0 eV .
Scandium oxide participates in several chemical reactions:
The mechanism of action for scandium oxide primarily revolves around its role in catalysis and electronic applications:
The precise mechanisms depend on the specific application but generally involve interactions at the molecular level that enhance reaction rates or improve material performance.
Scandium oxide exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring durability under extreme conditions .
Scandium oxide has a wide range of scientific applications:
Scandium oxide (Sc₂O₃) adopts a bixbyite-type cubic structure (space group Ia-3) under ambient conditions, characterized by a lattice parameter of a = 9.845 Å. This body-centered cubic (BCC) arrangement consists of scandium cations occupying two distinct octahedral sites, with oxygen anions forming a distorted close-packed framework [1] [5]. Phase stability is temperature-dependent: below 500°C, hydrothermally synthesized precursors like α-ScOOH (rhombic) or γ-ScOOH (monoclinic) dominate, while calcination above 500°C converts these polymorphs to crystalline Sc₂O₃, retaining their original morphologies (e.g., nanorods or hexagonal plates) [3].
Table 1: Crystallographic Phases of Scandium Oxide
Synthesis Method | Temperature | Phase | Lattice Parameters |
---|---|---|---|
Hydrothermal (NaOH) | 180°C | α-ScOOH | Rhombic |
Hydrothermal (NH₄OH) | 180°C | γ-ScOOH | Monoclinic |
Electron Beam Evaporation | 25°C | Amorphous | N/A |
Electron Beam Evaporation | 300°C | Cubic | a = 9.845 Å |
Ion Beam Sputtering | 600–650°C | Cubic | a = 9.83–9.85 Å |
Substrate temperature during deposition critically influences crystallinity. Films deposited via electron beam evaporation at room temperature remain amorphous, whereas those grown at 300°C exhibit sharp (222) and (440) XRD peaks [1] [5]. Oxygen partial pressure further modulates stress states: interstitial oxygen defects induce compressive stress, expanding the lattice and shifting XRD peaks to lower angles, as quantified by the Atkinson formula [5].
Scandium oxide exhibits a refractive index of 1.95–2.00 at 550 nm wavelength, positioning it between aluminum oxide (1.76) and zinc oxide (2.00) [1] [4]. This high refractive index stems from its dense cubic packing and electronic polarizability. In the extreme ultraviolet (EUV) region (4.5–30 nm), Sc₂O₃ demonstrates distinct electronic transitions: the L₂ and L₃ edges occur at 3.069 nm (404.0 eV) and 3.101 nm (399.9 eV), respectively, while the M-edge lies near 31.5 nm (39.4 eV). Oxidation shifts these transitions 1.4–1.9 eV lower compared to metallic scandium due to enhanced binding energies [6].
Table 2: Optical Properties of Scandium Oxide vs. Reference Oxides
Material | Refractive Index (550 nm) | Bandgap (eV) | EUV L-edge (nm) |
---|---|---|---|
Sc₂O₃ | 1.95–2.00 | 5.7–5.8 | 3.069 (L₂), 3.101 (L₃) |
SiO₂ | 1.46 | 8.9 | N/A |
Al₂O₃ | 1.76 | 7.0 | N/A |
ZnO | 2.00 | 3.3 | N/A |
Optical inhomogeneity is prevalent in electron-beam-evaporated films, arising from depth-dependent variations in packing density. This necessitates inhomogeneous layer models for accurate determination of optical constants [1]. Ion beam sputtering (IBS) enables tunable refractive indices (1.46–1.95) in Sc₂O₃/SiO₂ mixture films by adjusting material volume fractions, as described by the Lorentz-Lorenz effective medium approximation [2]:
\frac{n^2 - 1}{n^2 + 2} = f_a \cdot \frac{n_a^2 - 1}{n_a^2 + 2} + f_b \cdot \frac{n_b^2 - 1}{n_b^2 + 2}
where n is the composite refractive index, and fₐ, f_b represent volume fractions of Sc₂O₃ and SiO₂.
Scandium oxide possesses exceptional thermal resilience, with a melting point of 2,753 K (2,480°C) and thermodynamic stability up to 1,200°C in air [1] [2]. This stability originates from strong Sc–O bonds (standard molar enthalpy of formation: −1,908.8 kJ/mol) and densely packed crystal structure [5] [7]. Residual stress in Sc₂O₃ films, however, varies with processing: compressive stress dominates in oxygen-deficient sputtered films due to interstitial oxygen, while crystalline films exhibit higher thermomechanical stability than amorphous counterparts under laser irradiation [5] [7].
In Sc₂O₃/SiO₂ mixture films, residual tensile stress increases linearly with Sc₂O₃ volume fraction—from 120 MPa (pure SiO₂) to 680 MPa (pure Sc₂O₃). This stress correlates with laser-induced damage thresholds (LIDT), where crystalline films annealed at 600°C withstand 355-nm laser pulses up to 4.5 J/cm², outperforming amorphous films (1.5 J/cm²) due to reduced grain-boundary defects [2] [7].
Scandium oxide is a wide-bandgap material with direct bandgap energies of 5.7–5.8 eV, determined via Tauc plot analysis of UV-Vis transmittance spectra [1] [7]. Band edges are governed by O 2p valence bands and Sc 3d conduction bands, with defect states significantly modulating optoelectronic behavior. Oxygen defects—including vacancies (Vₒ) and interstitials (Oᵢ)—form during deposition under low oxygen partial pressures. XPS analyses reveal two oxygen species: lattice Sc–O–Sc (529.7 eV) and defect-associated oxygen (531.2 eV) [5].
Table 3: Bandgap and Defect Properties of Scandium Oxide Films
Oxygen Flow Rate (sccm) | Bandgap (eV) | Defect Concentration (%) | LIDT (J/cm²) |
---|---|---|---|
0 | 5.1 | 38% | 1.2 |
15 | 5.8 | 8% | 4.8 |
45 | 5.6 | 22% | 2.9 |
Defect chemistry critically influences optical losses:
Bandgap narrowing to 5.1 eV occurs in oxygen-starved films, correlating with increased Urbach tail energies and defect-mediated absorption [5].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: